![molecular formula C19H15N5O2S B2810221 N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114600-37-1](/img/structure/B2810221.png)
N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
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Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is unique and complex, contributing to its diverse applications in scientific research.Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Scientific Research Applications
Antiproliferative Activity
The compound has been studied for its antiproliferative activity . It has been found to exhibit inhibitory action against HCT-116 cells, a type of colon cancer cell line . The active compounds also increased the caspase 3 activity, which led to the programmed cell death of cancer cells .
Antimicrobial Agents
A series of 1,3,4-thiadiazole derivatives, which could potentially include the compound , have been tested against E. coli, B. mycoides, and C. albicans . Some of these compounds have shown potent antimicrobial activity .
S-Alkylation
The compound has shown the possibility of S-alkylation . This is a type of chemical reaction where an alkyl group is introduced into a molecule .
Addition of Quinone
The compound has also demonstrated the potential for the addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring . This could potentially lead to the formation of new compounds with different properties .
5. Reactions with Benzoyl Chloride and Chloroformates The compound has been studied for its reactions with benzoyl chloride and chloroformates . These reactions could potentially lead to the formation of new compounds .
Synthesis of Novel [1,3,4]thiadiazolo[3,2-a]pyrimidines
The compound has been used in the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines . This is a type of chemical reaction where new compounds are formed .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that 1,3,4-thiadiazoles, which are structurally similar, have a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsant, and even pesticide activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
The unique molecular structure of this compound makes it a promising candidate for drug development.
Result of Action
Compounds with similar structures have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Action Environment
The synthesis of similar compounds has been carried out under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .
properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h2-10H,1,11H2,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZQOBMOPNMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide |
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